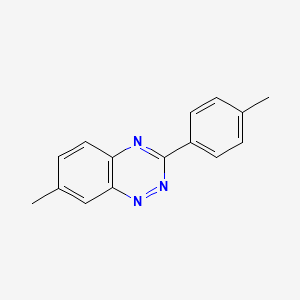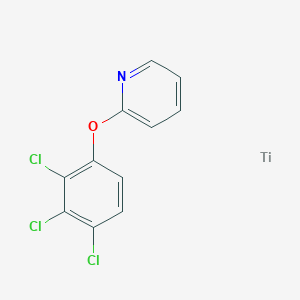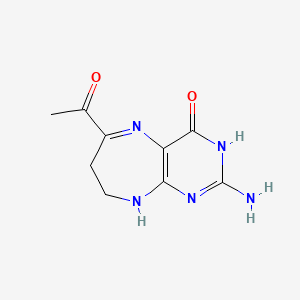
2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine is a compound that has garnered interest due to its involvement in the biosynthesis of drosopterin eye pigments in Drosophila melanogaster . This compound is part of the pyrimidodiazepine family and is characterized by its unique structure, which includes both pteridine and pyrimidodiazepine ring systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine involves the conversion of dihydroneopterin triphosphate to the pyrimidodiazepine precursor . This process requires the presence of magnesium ions (Mg2+) and specific protein fractions prepared from Drosophila heads . The reaction conditions are carefully controlled to ensure the stability and yield of the compound.
Industrial Production Methods
The process involves purification and enzymatic conversion steps that could be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biosynthetic pathways.
Common Reagents and Conditions
Common reagents used in these reactions include magnesium ions, reduced pyridine nucleotides, and specific enzymes . The conditions often involve controlled temperatures and pH levels to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include drosopterin, isodrosopterin, and aurodrosopterin, which are key pigments in the eyes of Drosophila melanogaster .
Scientific Research Applications
2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine involves its conversion from dihydroneopterin triphosphate through enzymatic reactions . The compound acts as a precursor to drosopterin pigments, with specific enzymes catalyzing its transformation . The molecular targets include enzymes such as sepiapterin synthase and PDA synthase, which facilitate the conversion process .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-2-amino-3,7,8,9-tetrahydropyrimido[4,5-b][1,4]diazepin-4-one: Shares a similar structure and is involved in similar biosynthetic pathways.
Dihydroneopterin triphosphate: A precursor in the biosynthesis pathway that leads to the formation of 2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine.
Uniqueness
This compound is unique due to its dual ring structure, which combines elements of both pteridine and pyrimidodiazepine systems . This structural uniqueness contributes to its specific role in the biosynthesis of drosopterin pigments .
Properties
CAS No. |
80003-63-0 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
6-acetyl-2-amino-3,7,8,9-tetrahydropyrimido[4,5-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C9H11N5O2/c1-4(15)5-2-3-11-7-6(12-5)8(16)14-9(10)13-7/h2-3H2,1H3,(H4,10,11,13,14,16) |
InChI Key |
XEAAIJWYCBLWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(NCC1)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


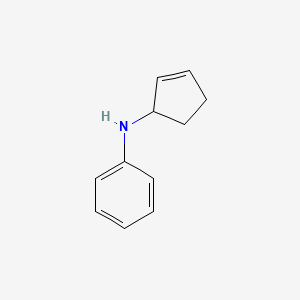
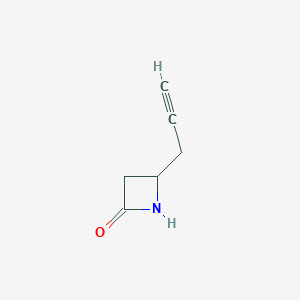
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)

![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)



